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Cat. No.: B15141094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiotraniliprole is a novel insecticide belonging to the diamide class, which is characterized by

its potent activity against a range of chewing and sucking insect pests. Its mode of action

involves the disruption of calcium homeostasis in insect muscle cells by targeting ryanodine

receptors. The synthesis of Thiotraniliprole is a multi-step process that involves the

preparation of two key intermediates, followed by their coupling to form the final active

ingredient. This technical guide provides a detailed overview of the synthesis pathway of

Thiotraniliprole, including its critical intermediates, experimental protocols, and quantitative

data.

Overall Synthesis Pathway
The synthesis of Thiotraniliprole can be conceptually divided into three main stages:

Synthesis of Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide

Synthesis of Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Final Coupling Reaction: Amide bond formation between Intermediate I and Intermediate II to

yield Thiotraniliprole.
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Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
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Caption: Overall synthetic pathway of Thiotraniliprole.

Synthesis of Intermediates
Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This intermediate is synthesized from 3-methyl-2-nitrobenzoic acid through a series of

reactions including esterification, amidation, reduction, and chlorination.

Experimental Protocol:

A multi-step synthesis is commonly employed for this intermediate. One patented method

involves the following sequence:

Esterification of 3-methyl-2-nitrobenzoic acid: The starting material is reacted with methanol

in the presence of an acid catalyst to yield methyl 3-methyl-2-nitrobenzoate.

Amidation with methylamine: The resulting ester is then reacted with an aqueous solution of

methylamine to form 3-methyl-2-nitrobenzamide. This reaction is typically carried out in a

lower alcohol solvent at a temperature of 60-65°C.[1]

Reduction of the nitro group: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an

amino group using a reducing agent such as iron powder in the presence of an acid (e.g.,
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hydrochloric acid or acetic acid) in water. The reaction is generally heated to 70-75°C.[1] This

step yields 2-amino-3-methylbenzamide.

Chlorination: The final step is the chlorination of 2-amino-3-methylbenzamide using a

chlorinating agent like sulfuryl chloride in an inert organic solvent. The reaction temperature

is maintained at 55-60°C to produce 2-amino-5-chloro-N,3-dimethylbenzamide.[1]

Quantitative Data:

Step Reactants
Reagents/S
olvents

Temperatur
e (°C)

Yield (%) Purity (%)

Amidation

Methyl 3-

methyl-2-

nitrobenzoate

,

Methylamine

Lower alcohol 60-65 - -

Reduction

3-Methyl-2-

nitrobenzami

de

Iron powder,

Acid, Water
70-75 - -

Chlorination

2-Amino-3-

methylbenza

mide

Sulfuryl

chloride, Inert

solvent

55-60 - -

Overall

3-Methyl-2-

nitrobenzoic

acid

~75 >97

Note: Detailed yields for each step are often not reported in a consolidated manner in publicly

available documents; the overall yield is a more common metric.

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-
pyrazole-5-carboxylic acid
This pyrazole derivative is a crucial component of many modern insecticides. Its synthesis is

complex and involves the construction of the pyrazole ring followed by functional group
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manipulations.

Experimental Protocol:

Several synthetic routes have been reported. A common pathway starts from 2,3-

dichloropyridine:

Hydrazinolysis of 2,3-dichloropyridine: 2,3-dichloropyridine is reacted with hydrazine hydrate,

typically at reflux in a solvent like ethanol, to produce (3-chloropyridin-2-yl)hydrazine.

Cyclocondensation with diethyl maleate: The hydrazine derivative is then condensed with

diethyl maleate in the presence of a base such as sodium ethoxide to form a pyrazolidinone

intermediate.

Bromination and Dehydration: The pyrazolidinone is treated with a brominating agent like

phosphorus oxybromide in a solvent such as acetonitrile. This step introduces the bromine

atom and leads to the formation of a pyrazoline ring.

Oxidation to the pyrazole: The pyrazoline intermediate is oxidized to the aromatic pyrazole

using an oxidizing agent like potassium persulfate.

Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to the carboxylic

acid. This is typically achieved by treating the ester with a base such as sodium hydroxide in

a methanol-water mixture, followed by acidification. This hydrolysis step can achieve a high

yield and purity.[2]

An alternative method involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine

with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by

quenching with carbon dioxide.[3]

Quantitative Data:
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Step
Key
Reactants

Key
Reagents

Temperatur
e (°C)

Yield (%) Purity (%)

Hydrazinolysi

s

2,3-

Dichloropyridi

ne

Hydrazine

hydrate
Reflux - -

Hydrolysis

Ethyl 3-

bromo-1-(3-

chloropyridin-

2-yl)-1H-

pyrazole-5-

carboxylate

NaOH,

Methanol/Wat

er

Room Temp 94 99.69

Carboxylation

2-(3-bromo-

1H-pyrazol-1-

yl)-3-

chloropyridin

e

LDA, CO2 -78 59 -

Overall

2,3-

Dichloropyridi

ne

~41-47 >98

Final Coupling: Synthesis of Thiotraniliprole
The final step in the synthesis is the formation of an amide bond between the two previously

synthesized intermediates. This is a standard amide coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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